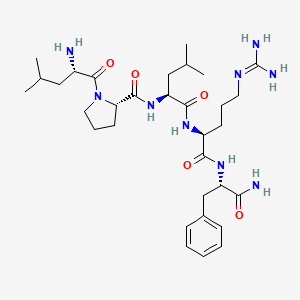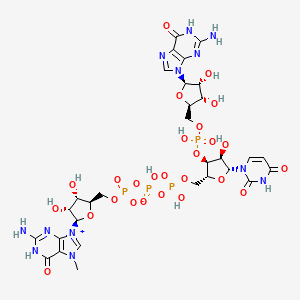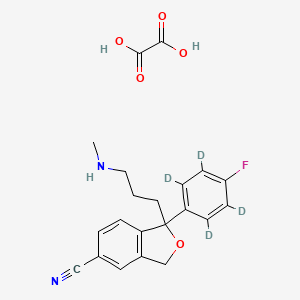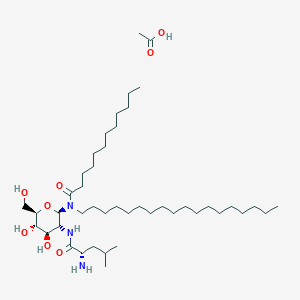
gamma-Secretase modulator 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Secretase modulator 5 is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Unlike gamma-secretase inhibitors, which completely block the enzyme’s activity, gamma-secretase modulators selectively alter the enzyme’s activity to reduce the production of longer, aggregation-prone amyloid-beta peptides while sparing other essential functions of gamma-secretase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Secretase modulator 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as cyclization, condensation, and substitution.
Functionalization: Introduction of functional groups that enhance the molecule’s activity and selectivity. This may involve reactions like halogenation, nitration, and alkylation.
Final Coupling: The final step involves coupling the functionalized intermediates to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反应分析
Types of Reactions
Gamma-Secretase modulator 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound molecule. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .
科学研究应用
Gamma-Secretase modulator 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of gamma-secretase and its role in amyloid-beta production.
Biology: Employed in cellular and molecular biology studies to investigate the effects of modulating gamma-secretase activity on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing the production of toxic amyloid-beta peptides.
Industry: Utilized in the development of diagnostic assays and screening platforms for gamma-secretase modulators
作用机制
Gamma-Secretase modulator 5 exerts its effects by selectively modulating the activity of gamma-secretase. The compound binds to the gamma-secretase complex and alters its conformation, leading to a shift in the cleavage pattern of the amyloid precursor protein (APP). This results in the production of shorter, less toxic amyloid-beta peptides, such as amyloid-beta 38 and amyloid-beta 40, while reducing the production of the longer, aggregation-prone amyloid-beta 42 .
相似化合物的比较
Gamma-Secretase modulator 5 is unique compared to other similar compounds due to its selective modulation of gamma-secretase activity. Similar compounds include:
Gamma-Secretase modulator 1: Another modulator with a different core structure and functional groups, leading to variations in activity and selectivity.
Gamma-Secretase modulator 2: Known for its higher potency but lower selectivity compared to this compound.
Gamma-Secretase modulator 3: Exhibits a different binding mode, resulting in distinct effects on gamma-secretase activity.
Gamma-Secretase modulator 4: A newer compound with improved pharmacokinetic properties but similar efficacy to this compound
属性
分子式 |
C22H25N7OS |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H25N7OS/c1-4-29-20(15-7-5-6-8-16(15)27-29)26-22-25-18(12-31-22)17-9-10-19(21(24-17)30-3)28-11-14(2)23-13-28/h9-13H,4-8H2,1-3H3,(H,25,26) |
InChI 键 |
JPFIVLHIBZXRKR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C2CCCCC2=N1)NC3=NC(=CS3)C4=NC(=C(C=C4)N5C=C(N=C5)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)










![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
